![molecular formula C12H10BrClN2 B14213414 3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]- CAS No. 767342-26-7](/img/structure/B14213414.png)
3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]- is a chemical compound with the molecular formula C12H10BrClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and a chlorophenylmethyl group attached to the nitrogen atom of the pyridinamine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]- typically involves the bromination of 3-pyridinamine followed by the introduction of the chlorophenylmethyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
The introduction of the chlorophenylmethyl group can be done through a nucleophilic substitution reaction. This involves reacting the brominated pyridinamine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of 3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]- follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridinamine derivatives with various functional groups.
Applications De Recherche Scientifique
3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]- is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-aminopyridine
- 4-Chlorobenzylamine
- 5-Bromo-2-chloropyridine
Uniqueness
3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]- is unique due to the combination of the bromine and chlorophenylmethyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
767342-26-7 |
|---|---|
Formule moléculaire |
C12H10BrClN2 |
Poids moléculaire |
297.58 g/mol |
Nom IUPAC |
5-bromo-N-[(4-chlorophenyl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C12H10BrClN2/c13-10-5-12(8-15-7-10)16-6-9-1-3-11(14)4-2-9/h1-5,7-8,16H,6H2 |
Clé InChI |
VTJNTBHNIZISHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC2=CC(=CN=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



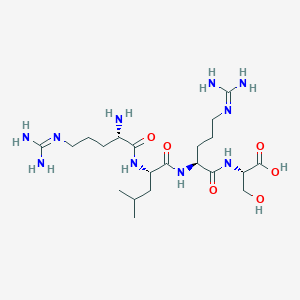
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide](/img/structure/B14213349.png)
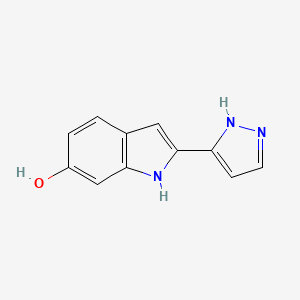
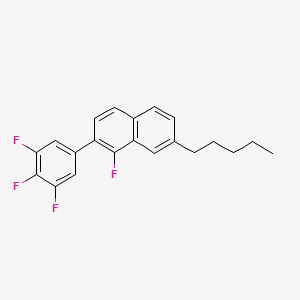
![7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14213371.png)
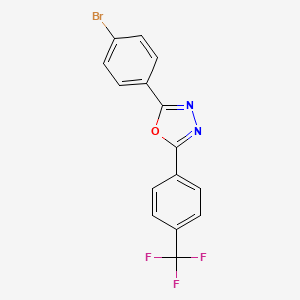


![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14213403.png)
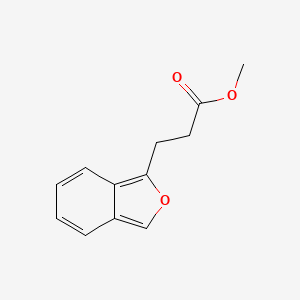
![2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213418.png)
silane](/img/structure/B14213431.png)
![Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14213434.png)
